molecular formula C17H11ClF3N3OS2 B2370147 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 896029-80-4

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2370147
CAS RN: 896029-80-4
M. Wt: 429.86
InChI Key: XEMUQIMEPLIFJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl chloride and thiadiazole derivatives. A typical approach might involve nucleophilic substitution reactions, followed by amide coupling .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, thiadiazole, and trifluoromethyl groups. For instance, the amide group might be susceptible to hydrolysis under acidic or basic conditions. The thiadiazole ring could potentially undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Characteristics

Research into thiadiazole derivatives, including compounds structurally related to N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, has demonstrated their potential in various scientific applications due to their unique chemical properties. The preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides highlights a method for synthesizing thiadiazole scaffolds, which are core structures in many biologically active compounds (Takikawa et al., 1985). Moreover, microwave-assisted synthesis has been utilized for creating benzamide derivatives containing the thiadiazole moiety, with these compounds showing significant anticancer activity in vitro, indicating their relevance in medicinal chemistry and drug design (Tiwari et al., 2017).

Biological Activities

The diverse biological activities of thiadiazole and benzamide derivatives underscore their importance in scientific research. Compounds with the thiadiazole scaffold have been synthesized and evaluated for their anticancer properties, demonstrating promising activities against several cancer cell lines. This includes the synthesis of Schiff bases that are potent against melanoma, leukemia, cervical cancer, and breast cancer, revealing the therapeutic potential of these compounds in oncology (Tiwari et al., 2017). In addition, other studies have synthesized thiadiazole derivatives for investigating their insecticidal activities, offering potential applications in agriculture and pest control (Mohamed et al., 2020).

Antimicrobial and Antifungal Properties

Thiadiazole compounds have also been explored for their antimicrobial and antifungal properties. For instance, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives have shown potential as antifungal agents, suggesting their use in treating fungal infections (Narayana et al., 2004). These findings contribute to the development of new antimicrobial compounds to combat resistant strains of bacteria and fungi.

Photophysical Properties

The exploration of thiadiazole derivatives extends into the field of materials science, where their photophysical properties have been investigated. N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, showcasing notable photophysical characteristics including large Stokes shifts and solid-state fluorescence. These properties suggest potential applications in organic electronics and photonics, indicating the versatility of thiadiazole derivatives in scientific research (Zhang et al., 2017).

properties

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3OS2/c18-11-5-3-4-10(8-11)9-26-16-24-23-15(27-16)22-14(25)12-6-1-2-7-13(12)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUQIMEPLIFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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